![molecular formula C12H17N3O2 B11718793 Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B11718793.png)
Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced through nucleophilic substitution reactions using pyrimidine derivatives.
Esterification: The carboxylate ester group is formed by esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Steps and Conditions
Stereochemical Considerations
The compound exists in enantiomeric forms, with (3S,4R) and (3R,4R) configurations reported . Stereochemistry significantly impacts biological activity, as observed in PDE9A inhibition and brain penetration. For example, the (3S,4S) isomer exhibited lower P-gp efflux liability (MDR ratio of 1.23) compared to the (3,5-pyrimidine) analog .
Table: Stereochemical Impact on ADME Properties
Isomer | P-gp Efflux Ratio | Brain Penetration |
---|---|---|
(3S,4R) | 1.23 | Good |
(3,5-pyrimidine) | 15.8 | Very low (<0.05) |
Process Optimization and Challenges
-
Catalyst Selection : Copper(I) chloride with 8-hydroxyquinoline as a ligand is preferred for coupling reactions, enabling efficient formation of the pyrimidine-pyrrolidine linkage .
-
Solvent Choice : THF is favored for its compatibility with organolithium reagents, while DMF is used in elevated-temperature reactions .
-
Scalability : The process avoids hazardous reagents (e.g., avoiding high-pressure conditions where feasible) and emphasizes cost-effective steps like catalytic hydrogenation .
Structural and Physicochemical Data
Property | Value |
---|---|
Molecular Weight | 235.28 g/mol |
XLogP3-AA | 0.5 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
The compound’s lipophilicity (ClogP of −1.5 for a related analog) and polar surface area contribute to its pharmacokinetic profile, influencing brain penetration and efflux liability .
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties, particularly in the following areas:
- Anticancer Activity :
-
Antimicrobial Properties :
- The structure of methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against a range of bacterial and fungal pathogens, making it a candidate for further exploration in antibiotic development .
- Neuroprotective Effects :
Synthesis and Derivative Development
Research into the synthesis of this compound has focused on optimizing yield and purity through various chemical reactions:
- Synthesis Techniques :
Anticancer Activity Assessment
A study evaluated the anticancer activity of a series of pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and inhibition of specific signaling pathways .
Antimicrobial Screening
In vitro studies assessed the antimicrobial properties of synthesized derivatives similar to this compound. Results showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as proline derivatives.
Pyrimidine Derivatives: Compounds containing pyrimidine moieties, like cytosine and thymine.
Uniqueness
Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a valuable compound for research and development.
Biological Activity
Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O2 with a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE9, which is involved in various signaling pathways related to inflammation and neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity .
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can offer neuroprotective effects, potentially making this compound relevant in the treatment of neurodegenerative disorders .
Antiviral Activity
A study highlighted the antiviral properties of similar pyrrolidine derivatives against various viruses, suggesting that this compound may exhibit comparable effects. For instance, certain derivatives demonstrated significant inhibition against tobacco mosaic virus with a curative activity exceeding 55% at specific concentrations .
Antimicrobial Studies
The compound's structural analogs have shown promising results in antimicrobial assays. For example, derivatives containing pyrimidine rings have been reported to possess significant antibacterial and antifungal activities . Further research is required to ascertain the specific antimicrobial spectrum of this compound.
Case Study 1: PDE Inhibition
In a pharmacological study focusing on PDE inhibitors, this compound was tested alongside other compounds for its ability to inhibit PDE9. The results indicated that it could effectively reduce cGMP levels in neuronal cells, suggesting potential applications in treating cognitive disorders .
Case Study 2: Antiviral Efficacy
A comparative study involving various pyrrolidine-based compounds revealed that those with the pyrimidine substitution exhibited enhanced antiviral efficacy against RNA viruses. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of this compound to optimize its antiviral properties .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-15(7-10(9)12(16)17-2)8-11-13-4-3-5-14-11/h3-5,9-10H,6-8H2,1-2H3 |
InChI Key |
CTCDXBJAGBCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.